2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate
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Overview
Description
2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate is a complex organic compound characterized by its unique structure, which includes an oxadiazole ring and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the oxadiazole ring. The final step involves the esterification of the oxadiazole derivative with phenyl acetate under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl acetates.
Scientific Research Applications
2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure and properties.
Pterostilbene: Contains a similar stilbene backbone but has different functional groups and biological activities.
Uniqueness
2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenyl acetate is unique due to its combination of an oxadiazole ring and a phenyl acetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H18N2O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[2-[3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl]phenyl] acetate |
InChI |
InChI=1S/C20H18N2O5/c1-13(23)26-16-7-5-4-6-15(16)20-21-19(22-27-20)11-9-14-8-10-17(24-2)18(12-14)25-3/h4-12H,1-3H3/b11-9+ |
InChI Key |
KYHLQJDLVXGOGR-PKNBQFBNSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NO2)/C=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(=NO2)C=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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